molecular formula C7H8N2O B2388747 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde CAS No. 1339499-04-5

1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde

Cat. No. B2388747
CAS RN: 1339499-04-5
M. Wt: 136.154
InChI Key: LMLXQOYUVXQVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

Scientific Research Applications

Synthesis Methods and Applications

  • Copper-catalyzed Oxidative Coupling : A method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes via copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed. This approach is notable for its functional group compatibility, use of inexpensive catalysts, high atom economy, and mild conditions, suggesting potential pathways for synthesizing related structures (Li et al., 2015).
  • Grignard Reagent Addition : The addition of Grignard reagents to imidazole oxides, leading to pH-sensitive spin probes, outlines a synthesis route that could be adapted for the manipulation of imidazole carbaldehydes for specific scientific applications (Kirilyuk et al., 2003).
  • Multicomponent Synthesis : Novel 2-amino-3-cyanopyridine derivatives bearing an imidazopyrazole scaffold were synthesized via a one-pot, four-component cyclocondensation reaction. This method underscores the versatility of imidazole derivatives in synthesizing complex molecules with potential biological activities (Kalaria et al., 2014).

Structural and Spectroscopic Analysis

  • Crystal Structure Analysis : The crystal structure of certain imidazole derivatives, such as 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, has been detailed, providing insights into the molecular interactions and stability of these compounds. Such analyses are crucial for understanding the properties and potential applications of imidazole carbaldehydes in materials science and molecular engineering (Banu et al., 2010).
  • 13C CPMAS NMR for Structural Description : The structural description of 2-phenyl substituted imidazoles, overcoming the effects of fast tautomerization, demonstrates the complexities of imidazole chemistry and the importance of advanced spectroscopic techniques in elucidating the structure of imidazole-based compounds. This methodology can potentially be applied to a wide range of imidazole derivatives for a comprehensive understanding of their structures (Burdzhiev et al., 2020).

properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[d]imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-4-7-8-5-2-1-3-6(5)9-7/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLXQOYUVXQVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1339499-04-5
Record name 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.